molecular formula C11H13N3O2S2 B2694788 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 339022-61-6

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

Cat. No.: B2694788
CAS No.: 339022-61-6
M. Wt: 283.36
InChI Key: USGMAMZGHUGNAL-UHFFFAOYSA-N
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Description

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains morpholine, thiophene, and oxadiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole-2-thione. This intermediate is then reacted with morpholine and formaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form the corresponding dihydro derivatives.

    Substitution: The morpholine moiety can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydro derivatives of the oxadiazole ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(morpholin-4-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is unique due to the combination of its three distinct moieties: morpholine, thiophene, and oxadiazole. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-5-thiophen-2-yl-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c17-11-14(8-13-3-5-15-6-4-13)12-10(16-11)9-2-1-7-18-9/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMAMZGHUGNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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